

A Comprehensive Technical Guide to 4-Chloro-1H-indole-7-carboxylic acid

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Compound of Interest

Compound Name: 4-Chloro-1H-indole-7-carboxylic acid

Cat. No.: B3030172

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CAS Number: 875305-77-4

This guide provides an in-depth technical overview of **4-Chloro-1H-indole-7-carboxylic acid**, a key building block for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, and burgeoning applications in medicinal chemistry, offering field-proven insights and detailed methodologies.

Compound Identity and Physicochemical Properties

4-Chloro-1H-indole-7-carboxylic acid is a substituted indole derivative that has garnered significant interest in the field of medicinal chemistry. Its structural features, particularly the presence of a chlorine atom at the 4-position and a carboxylic acid at the 7-position of the indole ring, make it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications.

Property	Value	Source
CAS Number	875305-77-4	[1]
Molecular Formula	C ₉ H ₆ ClNO ₂	[2]
Molecular Weight	195.6 g/mol	[2]
IUPAC Name	4-chloro-1H-indole-7-carboxylic acid	
Appearance	Off-white to light yellow solid (Predicted)	
Solubility	Soluble in organic solvents like DMSO and methanol.	

Synthesis and Purification

The synthesis of **4-Chloro-1H-indole-7-carboxylic acid** can be achieved through various synthetic routes. A common and practical approach involves the hydrolysis of its corresponding methyl or ethyl ester, which can be prepared via multi-step sequences starting from commercially available precursors. The rationale behind this strategy lies in the relative ease of synthesizing and purifying the ester intermediate, followed by a straightforward deprotection to yield the desired carboxylic acid.

Conceptual Synthetic Workflow

The synthesis generally follows a logical progression from a substituted nitrobenzene to the final indole-7-carboxylic acid. Key transformations often include a condensation reaction to form a nitrostyrene derivative, followed by a reductive cyclization to construct the indole ring system. The ester functionality, incorporated early in the sequence, serves as a stable protecting group for the carboxylic acid and facilitates purification. The final step is a robust hydrolysis reaction.



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Caption: Conceptual workflow for the synthesis of **4-Chloro-1H-indole-7-carboxylic acid**.

Detailed Experimental Protocol: Hydrolysis of Methyl 4-chloro-1H-indole-7-carboxylate

This protocol describes the final step in the synthesis, the hydrolysis of the methyl ester to the carboxylic acid. This method is widely applicable for the deprotection of ester groups in related structures.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Methyl 4-chloro-1H-indole-7-carboxylate
- Methanol
- 10% Aqueous Sodium Hydroxide (NaOH) solution
- 1 M Hydrochloric Acid (HCl)
- Distilled water
- Drying agent (e.g., anhydrous sodium sulfate)
- Filtration apparatus
- Round-bottom flask with reflux condenser
- Magnetic stirrer and hotplate

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve methyl 4-chloro-1H-indole-7-carboxylate in methanol.
- **Hydrolysis:** To the stirred solution, add a 10% aqueous solution of sodium hydroxide. The amount of NaOH should be in molar excess to ensure complete hydrolysis.

- **Reflux:** Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting ester spot indicates the completion of the reaction.
- **Cooling and Neutralization:** After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with 1 M hydrochloric acid until the pH is acidic (pH ~2-3). This will protonate the carboxylate salt, causing the carboxylic acid to precipitate out of the solution.
- **Isolation:** Collect the precipitated solid by vacuum filtration.
- **Washing:** Wash the solid with cold distilled water to remove any inorganic salts.
- **Drying:** Dry the purified **4-Chloro-1H-indole-7-carboxylic acid** under vacuum to a constant weight.

Self-Validation: The purity of the final product can be confirmed by measuring its melting point and by spectroscopic analysis (NMR, IR, and MS). The disappearance of the methyl ester signal in the ^1H NMR spectrum and the appearance of a broad carboxylic acid proton signal are key indicators of a successful reaction.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not readily available in the public domain, we can predict the key spectroscopic features based on its structure and data from analogous compounds.^{[6][7][8][9]}

Spectroscopy	Predicted Chemical Shifts/Signals
^1H NMR (in DMSO- d_6)	δ ~13.0 (br s, 1H, COOH), δ ~11.5 (s, 1H, NH), δ ~7.5-7.0 (m, 3H, Ar-H), δ ~6.5 (m, 1H, Ar-H)
^{13}C NMR (in DMSO- d_6)	δ ~168 (C=O), δ ~140-110 (aromatic carbons), δ ~100 (C3 of indole)
IR (KBr)	~3300 cm^{-1} (N-H stretch), ~3000-2500 cm^{-1} (O-H stretch, broad), ~1680 cm^{-1} (C=O stretch)
Mass Spec (ESI-)	m/z 194.0 $[\text{M-H}]^-$

Applications in Drug Discovery and Medicinal Chemistry

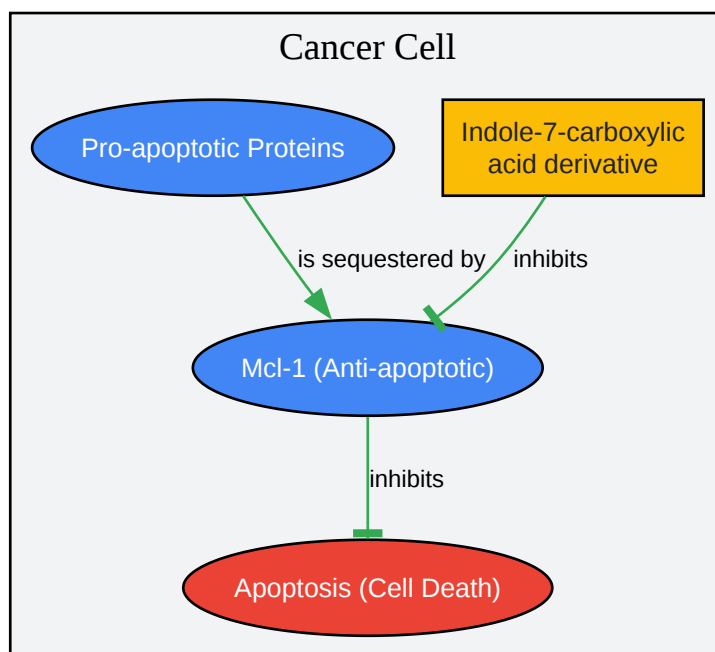
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.^[10] The specific substitution pattern of **4-Chloro-1H-indole-7-carboxylic acid** makes it a valuable starting material for the synthesis of targeted therapeutics, particularly in oncology.

Role as a Pharmaceutical Building Block

4-Chloro-1H-indole-7-carboxylic acid serves as a crucial intermediate in the synthesis of more complex molecules. The carboxylic acid group provides a handle for various chemical modifications, such as amide bond formation, allowing for the attachment of different pharmacophores to explore structure-activity relationships (SAR).^{[11][12][13]}

Targeting Oncogenic Pathways

Derivatives of indole-7-carboxylic acid have shown promise as inhibitors of key proteins involved in cancer progression. For instance, certain tricyclic indoles derived from 2-indole carboxylic acids have been identified as potent and selective inhibitors of Mcl-1, an anti-apoptotic protein overexpressed in many cancers.^[10] The general principle involves designing molecules that can fit into the binding pocket of the target protein, with the indole scaffold providing a rigid core and the substituents at the 4 and 7 positions contributing to specific interactions.



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Caption: Inhibition of the Mcl-1 anti-apoptotic protein by indole-7-carboxylic acid derivatives.

The inhibition of such pathways can lead to the selective killing of cancer cells, making these compounds attractive candidates for further development as anti-cancer drugs.^{[14][15]}

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling **4-Chloro-1H-indole-7-carboxylic acid**.

- Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
- Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air. If swallowed, call a poison center or doctor.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

4-Chloro-1H-indole-7-carboxylic acid is a valuable and versatile building block in the field of drug discovery. Its synthesis, while requiring multiple steps, is achievable through established chemical transformations. The strategic placement of the chloro and carboxylic acid functionalities on the indole scaffold provides a platform for the development of potent and selective inhibitors of various therapeutic targets, particularly in the realm of oncology. As research continues, the importance of this compound as a key intermediate for the synthesis of novel therapeutics is expected to grow.

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